XE991 dihydrochloride

Electrophysiology Neuronal excitability M-current pharmacology

XE991 dihydrochloride (CAS: 122955-13-9) is a potent, selective anthracenone-derived blocker of voltage-gated Kv7 (KCNQ) potassium channels. It inhibits multiple Kv7 channel subtypes including Kv7.1 (KCNQ1), Kv7.2 (KCNQ2), Kv7.2+7.3 (KCNQ2+3) heteromeric channels, and native M-currents, with reported IC50 values ranging from 0.6 to 0.98 μM for neuronal isoforms and 0.75 μM for homomeric Kv7.1 channels, while exhibiting approximately 14-fold reduced potency against cardiac Kv7.1/KCNE1 (minK) complexes (IC50 = 11.1 μM), providing a functional selectivity window for neuronal over cardiac channel complexes.

Molecular Formula C26H22Cl2N2O
Molecular Weight 449.375
CAS No. 122955-13-9
Cat. No. B1193829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXE991 dihydrochloride
CAS122955-13-9
SynonymsXE991;  XE 991;  XE-991;  LS 190926;  LS190926.
Molecular FormulaC26H22Cl2N2O
Molecular Weight449.375
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl
InChIInChI=1S/C26H20N2O.2ClH/c29-25-21-5-1-3-7-23(21)26(17-19-9-13-27-14-10-19,18-20-11-15-28-16-12-20)24-8-4-2-6-22(24)25;;/h1-16H,17-18H2;2*1H
InChIKeyWOGWMARIFDNZON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

XE991 dihydrochloride: A High-Potency Kv7 (KCNQ) Channel Blocker with Validated Subtype Selectivity for Neuroscience and Cardiovascular Research


XE991 dihydrochloride (CAS: 122955-13-9) is a potent, selective anthracenone-derived blocker of voltage-gated Kv7 (KCNQ) potassium channels. It inhibits multiple Kv7 channel subtypes including Kv7.1 (KCNQ1), Kv7.2 (KCNQ2), Kv7.2+7.3 (KCNQ2+3) heteromeric channels, and native M-currents, with reported IC50 values ranging from 0.6 to 0.98 μM for neuronal isoforms and 0.75 μM for homomeric Kv7.1 channels, while exhibiting approximately 14-fold reduced potency against cardiac Kv7.1/KCNE1 (minK) complexes (IC50 = 11.1 μM), providing a functional selectivity window for neuronal over cardiac channel complexes [1]. As a second-generation anthracenone analog, XE991 was developed to overcome potency and efficacy limitations of the first-generation compound linopirdine, and has been extensively validated in both in vitro electrophysiology assays and in vivo models of cognition enhancement and vascular function [2].

Why XE991 dihydrochloride Cannot Be Substituted by Linopirdine or DMP 543 in Critical Kv7 Channel Studies


Within the anthracenone and indolinone classes of Kv7 channel blockers, compounds exhibit substantial differences in potency, subtype selectivity, and in vivo efficacy that preclude simple substitution. While linopirdine, XE991, and DMP 543 share a common mechanism of M-current blockade and neurotransmitter release enhancement, their quantitative pharmacological profiles diverge by factors exceeding 10-fold in key assays [1]. Substituting a lower-potency analog such as linopirdine (IC50 ~2.4-5 μM for Kv7 channels) for XE991 (IC50 ~0.6-0.98 μM) may result in insufficient channel blockade at equivalent concentrations, compromising experimental outcomes. Conversely, substituting DMP 543 for XE991 introduces different liabilities including acid instability, insolubility, and distinct metabolic stability profiles that affect formulation and in vivo experimental design [2]. Furthermore, XE991's unique functional selectivity for neuronal Kv7.2+7.3 channels over cardiac Kv7.1/KCNE1 complexes (approximately 14- to 18-fold difference in potency) provides a defined window that analogs do not identically reproduce, making compound selection a critical variable in study design where off-target cardiac effects must be minimized [3]. The quantitative evidence detailed below establishes the specific performance parameters that differentiate XE991 from its closest comparators.

XE991 dihydrochloride: Head-to-Head Quantitative Differentiation from Linopirdine and DMP 543


M-Current (Kv7.2+7.3) Blockade: XE991 Exhibits ~10-Fold Higher Potency Than Linopirdine in Identical Electrophysiology Assays

In a direct head-to-head perforated patch-clamp comparison using cultured mouse superior cervical ganglion neurons, XE991 blocked native M-current (IK(M)) with an IC50 of 0.26 μM, whereas linopirdine required an IC50 of 2.56 μM to achieve equivalent blockade when the membrane potential was held at -30 mV [1]. This represents an approximately 9.8-fold potency advantage for XE991 under identical experimental conditions. The voltage-dependent nature of blockade for both compounds was also characterized, with potency declining upon membrane hyperpolarization [1].

Electrophysiology Neuronal excitability M-current pharmacology

Neurotransmitter Release Enhancement: XE991 Shows 8.6-Fold Higher Potency Than Linopirdine in ACh Release Assays

In a comparative study of neurotransmitter release enhancement from rat brain slices, XE991 enhanced [³H]acetylcholine (ACh) release with an EC50 of 490 nM (0.49 μM), while the first-generation compound linopirdine exhibited an EC50 of 4.2 μM [1]. This represents an 8.6-fold improvement in potency. Furthermore, at an oral dose of 5 mg/kg in rats, linopirdine produced no statistically significant increase in hippocampal extracellular ACh levels, whereas the same 5 mg/kg dose of XE991 elevated ACh levels by more than 90% above baseline, with the effect sustained for 60 minutes [1]. DMP 543, another analog, showed intermediate in vitro potency (EC50 = 700 nM) but distinct in vivo duration (>3 hours at 1 mg/kg) and different physicochemical liabilities [1] [2].

Neuropharmacology Acetylcholine release Cognitive enhancement Alzheimer's disease research

Pulmonary Artery Vasoconstriction: XE991 Demonstrates 10-Fold Greater Potency Than Linopirdine in Isolated Vessel Preparations

In a comparative study using small vessel myography of isolated rat and mouse pulmonary arteries, both XE991 and linopirdine induced concentration-dependent vasoconstriction. However, XE991 was approximately 10-fold more potent than linopirdine, with an EC50 of approximately 0.1 μM for XE991 compared to approximately 1 μM for linopirdine [1]. The maximum contraction elicited by XE991 was nearly equivalent to the response induced by 50 mM K⁺, indicating robust functional efficacy. Notably, both compounds showed selectivity for pulmonary over mesenteric arteries, demonstrating tissue-specific KCNQ channel pharmacology that is preserved with XE991 but with enhanced potency [1].

Vascular pharmacology Pulmonary circulation KCNQ channel physiology Smooth muscle

Subtype Selectivity Profile: XE991 Exhibits 14-Fold Functional Selectivity for Neuronal Kv7.1 Homomeric Channels Over Cardiac Kv7.1/KCNE1 Complexes

XE991 displays differential potency across Kv7 channel subtypes that is quantitatively defined. In heterologous expression systems, XE991 blocks homomeric Kv7.1 (KCNQ1) channels with a Kd of 0.78 μM and IC50 of 0.75 μM, while exhibiting 14-fold lower potency against the cardiac Kv7.1/KCNE1 (minK) channel complex, with a Kd of 11 μM and IC50 of 11.1 μM [1] . This functional selectivity window—approximately 14-fold between neuronal/pan-Kv7.1 and the native cardiac IKs channel complex—is a distinguishing characteristic of XE991 relative to other Kv7 blockers. Linopirdine, by comparison, shows a broader, less differentiated potency profile across Kv7 subtypes with IC50 values typically in the 2-5 μM range without comparable subunit-dependent selectivity characterization [2].

Ion channel pharmacology Subtype selectivity Cardiac safety KCNQ1/KCNE1

Kv7.2 Flux Assay Potency: XE991 Demonstrates Comparable Submicromolar Activity to Next-Generation Clinical Candidate DMP 543

In a standardized comparative profiling study using a Kv7.2 thallium flux assay with HEK 293 cells expressing Kv7.2 channels, XE991 exhibited an IC50 of 0.055 μM (55 nM), while DMP 543 showed an IC50 of 0.048 μM (48 nM) [1]. This represents a 1.15-fold difference in potency—a negligible practical distinction. However, the two compounds diverge significantly in other properties: XE991 has a ClogP of 4.86 and calculated pKa of 5.77, whereas DMP 543 has a ClogP of 5.93 and calculated pKa of -0.16 [1]. Additionally, DMP 543 exhibits significant acid instability (83% remaining) and poor aqueous solubility (22 μM kinetic solubility) [1]. Notably, DMP 543 also shows 79% CYP3A4 inhibition at 10 μM, while CYP data for XE991 was not tested in this panel, though later studies identified XE991 as having metabolic instability and CYP inhibition liabilities [2].

Kv7.2 pharmacology Flux assay Channel blocker screening Drug discovery

Aqueous Solubility Profile: XE991 Demonstrates Exceptional Water Solubility (90 mg/mL) Enabling Flexible Formulation Strategies

XE991 dihydrochloride exhibits remarkably high aqueous solubility of 90 mg/mL (approximately 200 mM) in water at 25°C, as determined by standardized in-house solubility testing . This high water solubility contrasts with the solubility profile of the related compound DMP 543, which shows only 22 μM kinetic solubility and poor aqueous solubility characteristics, as well as acid instability [1]. The dihydrochloride salt form contributes to this favorable aqueous solubility. However, XE991 is insoluble in DMSO and ethanol, which requires consideration when preparing stock solutions . For formulation requiring DMSO, alternative solubilization approaches such as using fresh, anhydrous DMSO or alternative solvent systems must be employed.

Formulation development Solubility In vivo dosing Compound handling

XE991 dihydrochloride: Validated Research Applications Based on Quantitative Performance Evidence


Neuronal M-Current and Excitability Studies Requiring High-Potency KCNQ Blockade

For electrophysiology investigations of native M-currents (IK(M)) in neurons where achieving robust channel blockade at low micromolar concentrations is essential, XE991 provides approximately 10-fold higher potency (IC50 = 0.26 μM at -30 mV) than linopirdine (IC50 = 2.56 μM) under identical recording conditions [1]. This potency advantage allows researchers to achieve effective M-current inhibition while minimizing compound concentration, reducing the likelihood of off-target effects that may confound interpretation of neuronal excitability data. The voltage-dependent nature of XE991's blocking activity—with potency declining at hyperpolarized potentials—should be accounted for in experimental design [1].

In Vitro and In Vivo Neurotransmitter Release Assays for Cholinergic Function and Cognition Research

For studies examining acetylcholine release enhancement or cognitive pharmacology in rodent models, XE991's 8.6-fold higher in vitro potency (EC50 = 490 nM) compared to linopirdine (EC50 = 4.2 μM) enables robust cholinergic modulation at lower concentrations [2]. Critically, at an oral dose of 5 mg/kg, XE991 elevates hippocampal extracellular ACh levels by >90% over baseline with effects sustained for 60 minutes, whereas linopirdine at the same dose produces no statistically significant elevation [2]. This in vivo efficacy advantage makes XE991 the preferred tool compound for behavioral pharmacology studies investigating KCNQ channel contributions to learning, memory, and cholinergic signaling.

Pulmonary Vascular Pharmacology Studies Leveraging Tissue-Selective KCNQ Channel Responses

For investigations of KCNQ channel function in pulmonary circulation and vascular smooth muscle physiology, XE991 provides a 10-fold potency advantage over linopirdine in pulmonary artery vasoconstriction assays (EC50 ~0.1 μM vs ~1 μM) while preserving the tissue-selective response profile [3]. The compound induces robust vasoconstriction in pulmonary arteries with minimal effects on mesenteric arteries, enabling researchers to probe tissue-specific KCNQ channel contributions to vascular tone regulation. The contraction requires voltage-dependent Ca²⁺ influx through L-type channels and is abolished in Ca²⁺-free conditions, providing a defined mechanistic framework for experimental interpretation [3].

Kv7 Subtype Pharmacology Studies Requiring Defined Selectivity Between Neuronal and Cardiac Channel Complexes

For studies requiring pharmacological discrimination between neuronal Kv7.1 homomeric channels and cardiac Kv7.1/KCNE1 (IKs) channel complexes, XE991's 14-fold selectivity window (Kd = 0.78 μM for Kv7.1 vs 11 μM for Kv7.1/KCNE1) provides a quantifiable tool for investigating subunit-dependent pharmacology [4]. This differential sensitivity enables researchers to selectively target pan-Kv7.1 channels at low micromolar concentrations while sparing cardiac IKs complexes, facilitating mechanistic studies of KCNQ1 function across tissue types without equivalent cardiac off-target engagement at moderate concentrations.

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